5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 5 with a [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at position 2 with a 4-methylphenyl group. The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclization reactions involving pyrazole precursors and electrophilic reagents. For example, pyrazolo[1,5-a]pyrazine derivatives are often prepared via one-pot protocols starting from pyrazole-3-carboxylic acids, involving amide formation, pyrazine ring closure, hydrolysis, and dehydration steps . The substitution pattern on the oxazole and phenyl rings likely influences the compound’s physicochemical properties and biological interactions, such as enhanced lipophilicity from the 3-chlorophenyl and 4-methylphenyl groups.
Properties
IUPAC Name |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c1-15-6-8-17(9-7-15)20-13-22-24(30)28(10-11-29(22)27-20)14-21-16(2)31-23(26-21)18-4-3-5-19(25)12-18/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMUONBRMAETJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.87 g/mol. The structure consists of a pyrazolo[1,5-a]pyrazin core substituted with oxazole and phenyl groups which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O |
| Molecular Weight | 373.87 g/mol |
| LogP | 4.0811 |
| Polar Surface Area | 67.662 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit antimicrobial properties. For instance, derivatives of oxazole have shown significant antibacterial activity against various strains, suggesting that this compound may also possess similar effects. In vitro studies are necessary to quantify its effectiveness against specific pathogens.
Anti-inflammatory Effects
The pyrazolo[1,5-a]pyrazin scaffold is known for its anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, certain derivatives have been reported to exhibit IC50 values in the low micromolar range against COX-II, indicating potent anti-inflammatory activity .
The proposed mechanism of action for this class of compounds involves the modulation of various signaling pathways associated with inflammation and cell proliferation. The oxazole moiety may interact with specific receptors or enzymes involved in these pathways, leading to reduced inflammatory responses and potential antitumor effects.
Case Studies
-
Case Study on COX Inhibition
A study focusing on pyrazole derivatives found that several compounds exhibited significant COX-II inhibition with IC50 values ranging from 0.011 μM to 7.07 μM . The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl rings critically influenced the potency. -
Antimicrobial Screening
A synthesized series of oxazole derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions enhanced activity against resistant strains . Further research is warranted to evaluate the effectiveness of our target compound in similar assays.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-One
- Substituents : 4-chlorophenyl at position 2 and 3,4-dimethoxyphenethyl at position 3.
- The 3,4-dimethoxyphenethyl group enhances electron-donating effects, which may alter solubility and protein-binding interactions .
- Synthesis : Prepared via multi-step reactions involving phenethylamine derivatives and pyrazole intermediates, contrasting with the one-pot methods used for the target compound .
2-(3-Chloro-4-Ethoxyphenyl)-5-{[2-(4-Ethoxy-3-Methoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}Pyrazolo[1,5-a]Pyrazin-4(5H)-One
- Substituents : Ethoxy and methoxy groups on the oxazole-attached phenyl ring.
- This may improve aqueous solubility but reduce membrane permeability .
- Applications : Patent data suggests such derivatives are explored for pesticidal and pharmaceutical uses, though specific biological data are unavailable .
Analogues with Pyrazolo[1,5-a]Pyrimidine Cores
2-(3-Chlorophenyl)-5-Phenylpyrazolo[1,5-a]Pyrimidin-7(4H)-One (MK7)
- Core Heterocycle : Pyrimidine instead of pyrazine.
- MK7’s 7(4H)-one moiety may enhance hydrogen-bonding interactions compared to the pyrazin-4-one system .
- Synthesis: Prepared via condensation of 5-aminopyrazoles with β-ketoesters, differing from the pyrazine-focused protocols .
Steroidal Pyrazolo[1,5-a]Pyrimidines
- Substituents : Androstane-derived hydroxymethylene groups.
- Key Differences : The steroidal backbone confers significant hydrophobicity and rigid 3D structure, contrasting with the planar aromatic system of the target compound. These derivatives are explored for hormonal or enzyme-modulating activities .
Functionalization and Reactivity Trends
- Electrophilic Substitution : Pyrazolo[1,5-a]pyrazines undergo electrophilic substitution at position 3, enabling further derivatization (e.g., methyl carboxylates). Electron-withdrawing substituents on the core facilitate such reactions, as seen in intermediates like 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one .
- Impact of Substituents :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
